(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester
CAS No.: 129101-19-5
VCID: VC0017470
Molecular Formula: C15H19NO2
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.
![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester - 129101-19-5](/images/no_structure.jpg)
Description | (R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester, also known as (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester, is a bicyclic compound characterized by its unique azabicyclo structure. This compound has the molecular formula C15H19NO2 and a molecular weight of approximately 245.32 g/mol. It features a bicyclic framework that includes a nitrogen atom, which contributes to its chemical properties and potential biological activities. The compound is typically encountered in organic synthesis and medicinal chemistry, where it may serve as an intermediate in the synthesis of various pharmaceuticals or as a building block for more complex molecules . The physical properties of (R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester include a predicted boiling point of around 360.3 °C and a density of approximately 1.128 g/cm³ . Its solubility is noted to be slight in solvents like chloroform and DMSO, indicating moderate polarity and potential versatility in various chemical environments . Similar compounds include Benzyl (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylate hydrochloride, which shares structural features and may exhibit related biological activities . Additionally, the compound's derivatives could be explored for their pharmacological potential, particularly in the development of drugs targeting specific biological pathways . The synthesis and application of (R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester are significant in the context of drug discovery and development, where understanding the structure-activity relationship is crucial for optimizing therapeutic efficacy . The compound's unique bicyclic structure suggests potential interactions with biological targets, making it an interesting subject for further research within medicinal chemistry and pharmacology . |
---|---|
CAS No. | 129101-19-5 |
Product Name | (R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester |
Molecular Formula | C15H19NO2 |
Molecular Weight | 245.32 g/mol |
IUPAC Name | benzyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate |
Standard InChI | InChI=1S/C15H19NO2/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14/h1-3,5-6,12-14,16H,4,7-10H2/t12-,13-,14-/m1/s1 |
Standard InChIKey | KEDWLCOPRDSQBB-MGPQQGTHSA-N |
SMILES | C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES | C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3 |
Synonyms | (2R,3aR,6aR)-Octahydro-cyclopenta[b]pyrrole-2-carboxylic Acid Phenylmethyl Ester; |
PubChem Compound | 11831694 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume